molecular formula C14H9ClN2O2 B8376499 3-(4-Chlorophenyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one

3-(4-Chlorophenyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one

Cat. No. B8376499
M. Wt: 272.68 g/mol
InChI Key: AEYGBYMIQOLFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C14H9ClN2O2 and its molecular weight is 272.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorophenyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

3-(4-chlorophenyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C14H9ClN2O2/c15-10-5-3-9(4-6-10)11-8-16-13-12(18)2-1-7-17(13)14(11)19/h1-8,18H

InChI Key

AEYGBYMIQOLFJO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C(C2=O)C3=CC=C(C=C3)Cl)C(=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-3-hydroxypyridine (5.51 g, 0.05 mol) and 2-(4-chlorophenyl)-3-oxo-propanoic acid ethyl ester (13.6 g, 0.06 mol) in EtOH (100 mL) were heated under reflux for 15 h and then allowed to cool. The precipitate was isolated via filtration to yield a 9:1 mixture of the enamine and the cyclized product (11.1 g).
Quantity
5.51 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
11.1 g
Type
reactant
Reaction Step Three

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